molecular formula C6H3F3N2O3 B1305576 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine CAS No. 99368-66-8

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

Cat. No. B1305576
CAS RN: 99368-66-8
M. Wt: 208.09 g/mol
InChI Key: BHUILUYFGJBXHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine has been explored in various contexts. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones, which are closely related to the target compound, involves the reaction of substituted phenylaminoisoxazolones with triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles . Additionally, the synthesis of 5-nitro-2-(2-phenylhydrazinyl)pyridine derivatives has been described, with an emphasis on the vibrational characteristics of the hydrazo-bond influenced by methyl substitution . Furthermore, the synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines from 3-nitro-2-(trifluoromethyl)-2H-chromenes and aminoenones derived from acetylacetone and cyclic amines has been reported, showcasing the versatility of trifluoromethyl and nitro substitutions in pyridine chemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine has been studied using various spectroscopic and computational methods. For example, the crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine was determined using X-ray crystallography, revealing the planarity of the pyridine and phenyl rings and the presence of non-classical hydrogen interactions . The vibrational and NMR characteristics of these compounds have also been analyzed, providing insights into their molecular conformations and dynamics .

Chemical Reactions Analysis

The reactivity of nitro-substituted pyridines has been explored in several studies. The regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides demonstrates the potential for selective functionalization of the pyridine ring . Additionally, the squaramide-catalyzed domino Michael/aza-Henry [3 + 2] cycloaddition reaction has been used to synthesize functionalized pyrrolidine derivatives with trifluoromethyl and nitro substituents, highlighting the synthetic utility of these groups in constructing complex heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted pyridines are influenced by their substituents and molecular structure. The presence of a trifluoromethyl group, for example, can significantly affect the electronic properties and reactivity of the pyridine ring, as seen in the synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines . The nitro group also plays a crucial role in the chemical behavior of these compounds, as evidenced by the selective synthesis and protection strategies employed in peptide bond formation using the 3-nitro-2-pyridinesulfenyl (Npys) group .

Scientific Research Applications

Synthesis of Key Intermediates

  • 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine plays a crucial role as an intermediate in the synthesis of various complex compounds. For instance, it serves as a key intermediate in the manufacture of COMT inhibitors, as evidenced in the development of novel routes to 2-trifluoromethyl-nicotinic acid derivatives (Kiss, Ferreira, & Learmonth, 2008).

Molecular Complexation and Crystal Engineering

  • This compound is also relevant in the field of molecular complexation and crystal engineering. It contributes to the design of materials exhibiting quadratic nonlinear optical behavior, as part of molecular complexes formed with other compounds, such as 4-hydroxy-4'-nitrobiphenyl/stilbene (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Study of Thermal Behavior

  • The thermal behavior of compounds related to 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine has been studied, offering insights into their stability and decomposition patterns. This is exemplified by the thermoanalysis of 4-hydroxy-3-nitro-pyridine, a closely related compound (Hao, 2010).

Synthesis of Energetic Materials

  • It is also utilized in the synthesis of energetic materials. For example, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, an energetic material, was synthesized using a related pyridine compound as a starting point (Ma, Pan, Jiang, Liu, & Yao, 2018).

Future Directions

Research on trifluoromethylpyridines continues, and novel applications may emerge. Investigating their potential in drug design, catalysis, and molecular recognition could lead to exciting developments .

properties

IUPAC Name

5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O3/c7-6(8,9)4-1-3(11(13)14)2-10-5(4)12/h1-2H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUILUYFGJBXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379375
Record name 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

CAS RN

99368-66-8
Record name 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-(trifluoromethyl)pyridin-2(1H)-one 2 (2.00 g, 12.26 mmol) and sulfuric acid (H2SO4, 3.5 ml, 30%) was heated to 90° C. and nitric acid (HNO3, 2.5 ml, 65%) was added. The mixture was stirred at 90° C. for 8 hours and additional nitric acid (1 ml, 65%) was added. The mixture was stirred for an additional 6 hours at 90° C. and was then poured into a beaker containing ice (30 ml). The mixture was diluted with water (30 ml) and 6N aqueous NaOH was added until a pH of about 4 to about 5. The mixture was extracted with ethyl acetate (3×40 ml), the combined organic phases dried over Na2SO4 and all solvents were removed under reduced pressure. The residue was dissolved in ethyl acetate and the product precipitated by the addition of hexane. After filtration, 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one 3 was obtained as a yellow powder (1.58 g, 7.59 mmol, 62%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Xu, Q Du, Y Meng, Z Li, H Wu, Y Li, Z Zhao… - European Journal of …, 2020 - Elsevier
Prostate cancer (PC) is the most diagnosed type of malignancy in men and the major frequently cause of cancer-related death worldwide. The androgen receptor (AR) has become a …
Number of citations: 9 www.sciencedirect.com

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